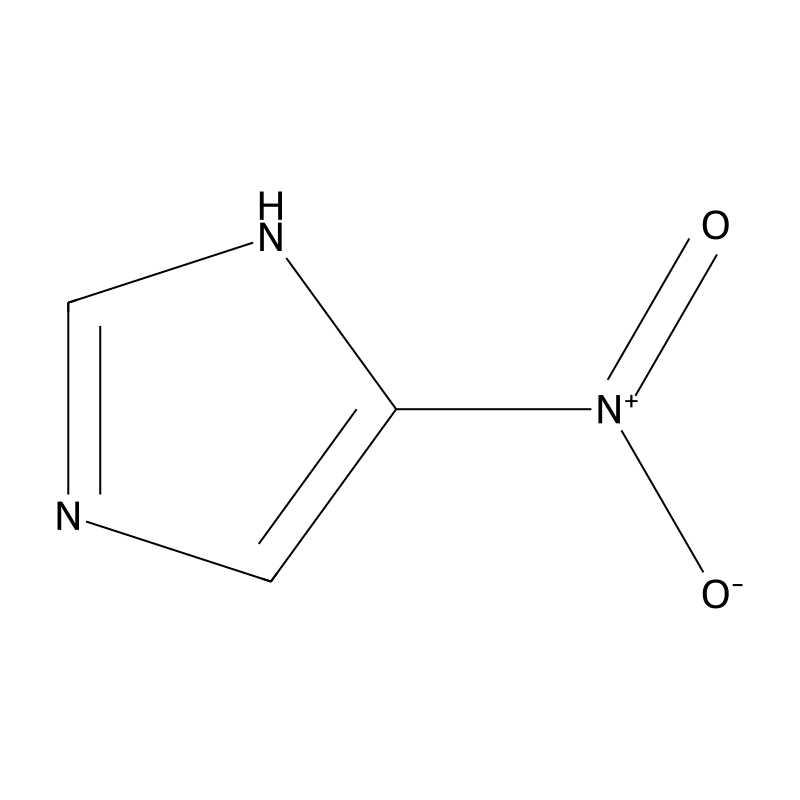4-Nitroimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antibacterial and Antiparasitic Activities
[1] Saadeh, H. A., et al. (2016). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Medicinal Chemistry Research, 25(11), 2240-2248. [2] Kumar, A., & Jain, S. K. (2012). Nitroimidazoles: A broad spectrum chemotherapeutic group. Pharmacology & Toxicology, 51(6), 345-354.
4-Nitroimidazole is a heterocyclic compound characterized by the presence of a nitro group at the 4-position of the imidazole ring. Its molecular formula is and it has a molecular weight of approximately 113.07 g/mol. This compound appears as a white to light yellow powder and has a melting point of about 303 °C, indicating its stability under various conditions . It is part of a broader class known as nitroimidazoles, which are notable for their pharmacological applications, particularly in antimicrobial and antiparasitic treatments.
- Reduction Reactions: The nitro group can be reduced to an amine under anaerobic conditions, which is significant in biological systems where nitroimidazoles act as prodrugs .
- Nitration: It can undergo further nitration, leading to derivatives with additional nitro groups.
- Condensation Reactions: 4-Nitroimidazole can react with various electrophiles, including alkyl halides and carbonyl compounds, to form more complex structures .
4-Nitroimidazole exhibits notable biological activity, particularly as an intermediate in the synthesis of various pharmaceutical agents. It has been shown to possess antibacterial properties and is involved in the treatment of conditions such as rosacea and inflammatory bowel disease through its derivatives, notably metronidazole . The compound's mechanism of action typically involves the reduction of the nitro group in anaerobic environments, leading to the formation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis in target organisms .
The synthesis of 4-nitroimidazole generally involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid. This process allows for the selective introduction of the nitro group at the 4-position. Alternative methods may include:
- Functionalization: Reacting imidazole derivatives with nitro-containing reagents under controlled conditions.
- Catalytic Methods: Utilizing catalysts to enhance yields and selectivity during synthesis .
Uniqueness
4-Nitroimidazole is unique among these compounds due to its specific position of substitution on the imidazole ring, which influences its biological activity and therapeutic applications. While other nitroimidazoles like metronidazole are more commonly used clinically, 4-nitroimidazole serves as an important intermediate for synthesizing novel derivatives with potential therapeutic benefits .
Research on 4-nitroimidazole has highlighted its interactions with biological systems. Notably:
- Under hypoxic conditions, it can enhance the efficacy of radiation therapy by generating free radicals that damage DNA .
- Studies have shown that it interacts with various enzymes involved in drug metabolism, influencing its pharmacokinetics and therapeutic effects .
LogP
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (21.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
3034-38-6







